molecular formula C7H5BrFNO2 B8543294 2-Bromo-2-(5-fluoropyridin-2-yl)acetic acid

2-Bromo-2-(5-fluoropyridin-2-yl)acetic acid

Cat. No. B8543294
M. Wt: 234.02 g/mol
InChI Key: DNNYKQZSRCKBDA-UHFFFAOYSA-N
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Patent
US08633207B2

Procedure details

Sodium 2-(5-fluoropyridin-2-yl)acetate is treated with 1-1.5 equiv of Br2 in the presence of phosphorus tribromide under standard Hell-Volhard-Zelinskii reaction conditions (J. March “Advanced Organic Chemistry” 3rd Edition, 1985, p. 531 and references therein) to afford 2-bromo-2-(5-fluoropyridin-2-yl)acetic acid.
Name
Sodium 2-(5-fluoropyridin-2-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O-:11])=[O:10])=[N:6][CH:7]=1.[Na+].BrBr.P(Br)(Br)[Br:16]>>[Br:16][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Sodium 2-(5-fluoropyridin-2-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)CC(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)C1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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